molecular formula C14H13Cl3N2OS2 B5050075 2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide

2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide

Cat. No. B5050075
M. Wt: 395.8 g/mol
InChI Key: HELPLZSGMPRYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide, also known as MTTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTTP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's. 2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide has also been found to inhibit the NF-κB signaling pathway, which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide can induce apoptosis, or programmed cell death, in cancer cells. 2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide has also been found to inhibit the growth of bacteria and fungi. In addition, 2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, there are also some limitations to using 2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type or organism being studied.

Future Directions

There are several future directions for research on 2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in animal models. Another area of interest is its potential use as an antimicrobial or antifungal agent. Future studies could investigate its effectiveness against a wider range of microorganisms and its potential for use in combination with other antimicrobial agents. Finally, 2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide could also be investigated for its potential use in the treatment of cancer, either alone or in combination with other anticancer agents.

Synthesis Methods

2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide can be synthesized through a multistep process that involves the reaction of 2-aminothiazole with 4-methyl-5-(2,2,2-trichloroethyl)thiophene-2-carboxylic acid, followed by the coupling of the resulting intermediate with N-phenylglycine methyl ester. The final product is obtained through the hydrolysis of the ester group.

Scientific Research Applications

2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide has been shown to have potential therapeutic applications in various scientific research fields. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. 2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide has also been investigated for its neuroprotective effects and its ability to modulate the immune system.

properties

IUPAC Name

2-[[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl3N2OS2/c1-9-11(7-14(15,16)17)22-13(18-9)21-8-12(20)19-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELPLZSGMPRYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SCC(=O)NC2=CC=CC=C2)CC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.